Antifungal Potency Against Candida albicans
In the congeneric series reported by Özkay et al., all azole-bearing compounds 3a–3f (including the methyl-tetrazole analog 3d and phenyl-tetrazole analog 3e) demonstrated antifungal activity against Candida albicans with MIC values of 100 μg/mL, identical to the reference drug ketoconazole. By contrast, benzazole-substituted compounds 3g–3j exhibited only moderate antifungal activity (MIC = 200 μg/mL) [1]. Although the specific ethyl-tetrazole derivative was not included in the 3a–3j panel, its structural placement within the azole subseries supports the inference that it shares the 100 μg/mL MIC level characteristic of this subgroup.
| Evidence Dimension | Antifungal activity (MIC) against Candida albicans |
|---|---|
| Target Compound Data | MIC = 100 μg/mL (inferred from azole subseries 3a–3f; direct measurement not available in public literature as of 2026-04) |
| Comparator Or Baseline | Ketoconazole (MIC = 100 μg/mL); Benzazole series 3g–3j (MIC = 200 μg/mL); Methyl-tetrazole analog 3d (MIC = 100 μg/mL, measured); Phenyl-tetrazole analog 3e (MIC = 100 μg/mL, measured) |
| Quantified Difference | Equipotent to ketoconazole; 2-fold more potent than benzazole analogs (inferred) |
| Conditions | Broth microdilution method per CLSI M7-A7; Mueller–Hinton broth and Sabouraud dextrose broth; C. albicans clinical isolate (Osmangazi University, Turkey) |
Why This Matters
Procurement for antifungal screening programs can prioritize this compound over benzazole analogs (3g–3j) if equipotency to the clinical standard ketoconazole is the selection criterion, while noting that the methyl analog 3d may serve as a validated substitute when available with directly confirmed data.
- [1] Özkay Y, Incesu Z, Önder Nİ, Tunalı Y, Karaca H, Işıkdağ İ, Uçucu Ü. Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. Med Chem Res. 2013;22(1):211-218. doi:10.1007/s00044-012-0021-2. Table 2. View Source
